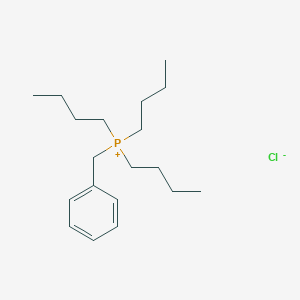
benzyl(tributyl)phosphonium chloride
Cat. No. B074851
Key on ui cas rn:
1224-56-2
M. Wt: 328.9 g/mol
InChI Key: WCHPXAFAEZGCMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06392077B1
Procedure details


In the same apparatus and procedure as Example 1 above, 0.22 g (0.67 mmol) of benzyltributylphosphonium chloride, 1.23 g (6.69 mmol) of (chloromethyl)trichlorosilane, and 2.71 g (20.0 mmol) of trichlorosilane were reacted at 160° C. for 15 hrs. The resulting mixture was distilled to give 1.13 g of 1,1,1,3,3,3-hexachloro-1,3-disilapropane (yield; 68%).



Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].C([P+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.Cl[CH2:23][Si:24]([Cl:27])([Cl:26])[Cl:25].[Cl:28][SiH:29]([Cl:31])[Cl:30]>>[Cl:25][Si:24]([Cl:27])([Cl:26])[CH2:23][Si:29]([Cl:31])([Cl:30])[Cl:28] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[P+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC[Si](Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.71 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting mixture was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.13 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
